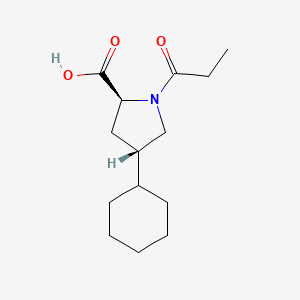
(2S,4S)-4-Cyclohexyl-1-propionylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any distinctive odors.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds (single, double, triple, ionic, covalent) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, the yield, and the properties of the products.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
Synthesis of Cyclohexene Skeletons : Xin Cong and Z. Yao (2006) describe the synthesis of a functionalized cyclohexene skeleton, using L-serine as a starting material. This method involves ring-closing metathesis and diastereoselective Grignard reactions (Cong & Yao, 2006).
Preparation of Biphenyl Derivatives : W. L. Veer and P. Oud (2010) discuss the preparation of 2-phenyl-cyclohexene-1-carboxylic acid and its derivatives, which show various pharmacological properties including antispasmodic activity (Veer & Oud, 2010).
Catalysts for Asymmetric Michael Additions : Andrea Ruiz-Olalla et al. (2015) found that homochiral methyl 4-aminopyrrolidine-2-carboxylates, derived from L-series of natural amino acids, can catalyze asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Chemical Analysis and Molecular Recognition
- Chiral Solvating Agent for Molecular Recognition : Aditya N. Khanvilkar and A. Bedekar (2018) utilized optically pure cyclohexan-1-ol derivatives for molecular recognition of isomers of carboxylic acids, amino acids, and dipeptides, detectable by NMR or fluorescence spectroscopy (Khanvilkar & Bedekar, 2018).
Pharmaceutical Synthesis
Synthesis of Very Late Antigen-4 Antagonist : J. Chiba et al. (2012) describe the synthesis of an antagonist for very late antigen-4, using a concise method that includes reductive etherification (Chiba, Muro, Setoguchi, & Machinaga, 2012).
Enantioselective Ring-Opening Polymerization : A. Sanchez-Sanchez et al. (2017) report the use of substituted amino acids in the organocatalyzed ring-opening polymerization of rac-lactide, demonstrating chirality transfer from the catalyst to the polymer (Sanchez-Sanchez, Rivilla, Agirre, Basterretxea, Etxeberria, Veloso, Sardón, Mecerreyes, & Cossío, 2017).
Material Science and Chemistry
Supramolecular Architectures : N. Shan, A. Bond, and W. Jones (2003) explored the co-crystallization of cyclohexane-1, 3cis, 5cis-tricarboxylic acid with various organic bases, resulting in diverse supramolecular acid motifs such as tapes, sheets, and networks (Shan, Bond, & Jones, 2003).
Synthesis of Disubstituted Pyrrolidines and Piperidines : A. Boto et al. (2001) developed a new synthesis method for 2,3-disubstituted pyrrolidines and piperidines, using a one-pot oxidative decarboxylation-β-iodination of alpha-amino acid carbamates or amides (Boto, Hernández, de Leon, & Suárez, 2001).
Safety And Hazards
This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for this information.
Zukünftige Richtungen
This involves predicting or proposing future research directions. This could be based on current research trends, unresolved questions, or potential applications of the compound.
Please consult with a chemical database or a chemistry professional for specific information about “(2S,4S)-4-Cyclohexyl-1-propionylpyrrolidine-2-carboxylic acid”.
Eigenschaften
IUPAC Name |
(2S,4S)-4-cyclohexyl-1-propanoylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-2-13(16)15-9-11(8-12(15)14(17)18)10-6-4-3-5-7-10/h10-12H,2-9H2,1H3,(H,17,18)/t11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDUAIAJNMDGCJ-NEPJUHHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CC(CC1C(=O)O)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1C[C@@H](C[C@H]1C(=O)O)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-4-Cyclohexyl-1-propionylpyrrolidine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

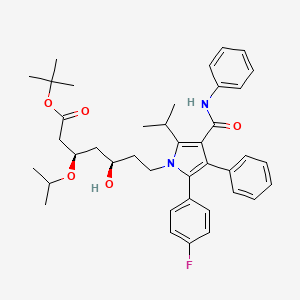

![N-[(3S)-2-oxothiolan-3-yl]butanamide](/img/structure/B583181.png)
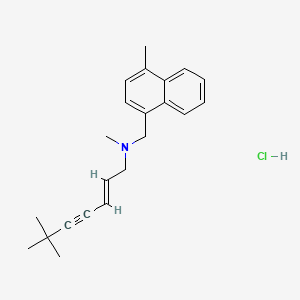

![6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B583188.png)
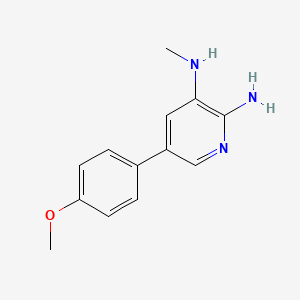
![(E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene](/img/structure/B583193.png)
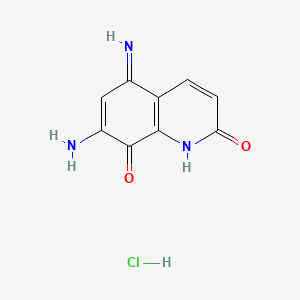
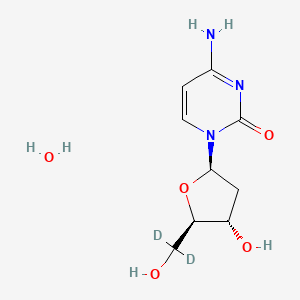
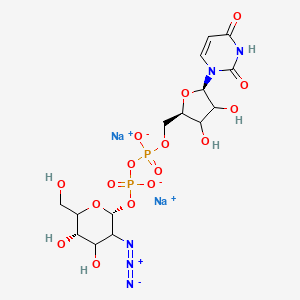
![5-Oxo-DL-proline-[d5]](/img/structure/B583199.png)